4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride
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Overview
Description
The compound belongs to a class of chemicals characterized by complex structures including thiazole and pyrimidine rings, which are known for their versatile applications in medicinal chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to their heterocyclic frameworks.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds which are further modified through various reactions including nucleophilic substitution, cycloadditions, and halogenation. For instance, the synthesis of bi-heterocyclic hybrids featuring thiazole and oxadiazole rings has been demonstrated, showcasing the complexity and diversity of approaches in synthesizing such compounds (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using a variety of spectroscopic techniques, including IR, NMR (both 1H and 13C), and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of chemical bonds, critical for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of multiple functional groups and heterocycles. They can undergo a range of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and ring transformations. For example, reactions involving chloroalkyl isocyanates and isothiocyanates with active methylene compounds lead to the formation of various heterocycles, showcasing the diverse reactivity of these compounds (Basheer & Rappoport, 2006).
properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl bicyclo[2.2.1]heptane-1-carboxylate;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O2S.2ClH/c1-13-17(5-8-26-19(25)20-6-3-15(9-20)4-7-20)27-12-24(13)11-16-10-22-14(2)23-18(16)21;;/h10,12,15H,3-9,11H2,1-2H3,(H2,21,22,23);2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYJPKDJAQZRZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=C[NH+]=C(N=C2N)C)CCOC(=O)C34CCC(C3)CC4.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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